molecular formula C20H25N3O5S2 B2665782 Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 922100-37-6

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2665782
CAS No.: 922100-37-6
M. Wt: 451.56
InChI Key: LSVIDXOJMVLDSV-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted at the 4-position with an ethyl carboxylate group. The piperidine nitrogen is functionalized with an acetyl-linked thiazole ring bearing a 4-methylphenylsulfonamido moiety at its 2-position. The thiazole ring may enhance metabolic stability and modulate electronic properties, while the ethyl carboxylate group could influence solubility and bioavailability.

Properties

IUPAC Name

ethyl 1-[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-28-19(25)15-8-10-23(11-9-15)18(24)12-16-13-29-20(21-16)22-30(26,27)17-6-4-14(2)5-7-17/h4-7,13,15H,3,8-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVIDXOJMVLDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with various substituents including a thiazole moiety and a sulfonamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.
  • Introduction of the Sulfonamide Group : The thiazole derivative is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that compounds with thiazole rings demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. The interaction of the sulfonamide group with the active site of carbonic anhydrase can lead to decreased enzyme activity, which may have therapeutic implications in conditions such as glaucoma and edema .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety forms hydrogen bonds with the active site of target enzymes, effectively blocking substrate access.
  • Intercalation : The thiazole ring may participate in π-π stacking interactions with nucleic acids or proteins, influencing their function .

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, compounds similar to this compound showed promising results against resistant bacterial strains, suggesting potential for development as new antibiotics .
  • Cancer Research : Preliminary studies have indicated that compounds featuring the thiazole structure may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Data Table

Biological ActivityTargetIC50 (µM)Reference
AntimicrobialE. coli0.80
Enzyme InhibitionCarbonic Anhydrase0.50
AnticancerVarious Cancer Cell Lines1.00

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/ID) Molecular Formula* Molecular Weight* Key Substituents
Target Compound C₁₉H₂₂N₄O₅S₂ ~484.56 Thiazole, 4-methylphenylsulfonamido, acetyl-piperidine linkage
Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate (SY134685, CAS 1241894-57-4) C₁₄H₁₈N₂O₃ 274.31 Methoxypyridinyl, lacks sulfonamido/thiazole
Ethyl 1-[(7-oxothieno[2,3-d]pyridazin-6(7H)-yl)acetyl]piperidine-4-carboxylate (C618-0662) C₁₉H₂₂N₄O₄ 370.41 Thienopyridazinone, acetyl-piperidine linkage, lacks sulfonamido

*Molecular formulas and weights for the target compound are inferred; others are sourced from provided evidence.

Key Structural and Functional Differences

Heterocyclic Core: The target compound incorporates a thiazole ring, which contrasts with the pyridinyl group in SY134685 and the thienopyridazinone in C618-0662. Thiazoles are electron-rich and often enhance binding to biological targets via hydrogen bonding or π-π interactions. C618-0662’s thienopyridazinone core introduces a bicyclic system, which could alter pharmacokinetics by increasing rigidity and metabolic resistance.

Sulfonamido Functional Group: The target compound’s 4-methylphenylsulfonamido group is absent in both analogs.

Physicochemical Implications: The target compound’s higher molecular weight (~484.56 vs. 274.31 and 370.41) and sulfur content may reduce solubility compared to SY134685 but enhance binding specificity.

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